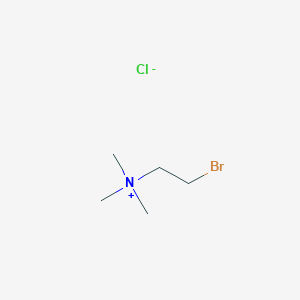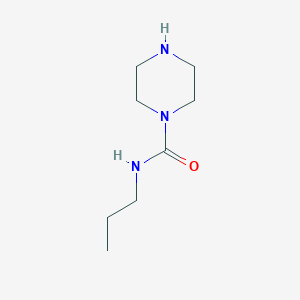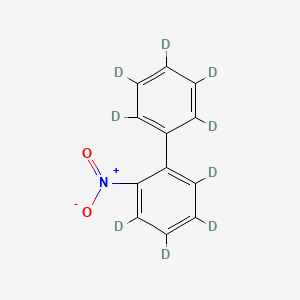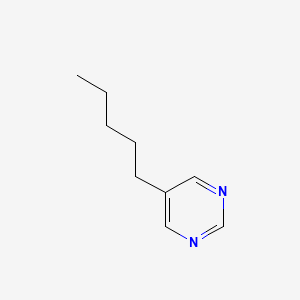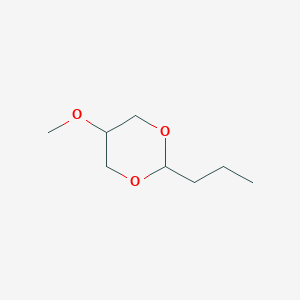
5-Methoxy-2-propyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-propyl-1,3-dioxane: is a cyclic acetal compound that belongs to the family of 1,3-dioxanes. These compounds are known for their stability and are often used as protecting groups in organic synthesis. The presence of a methoxy group and a propyl group in the structure of this compound makes it a unique derivative with specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Methoxy-2-propyl-1,3-dioxane can be synthesized from carbonyl compounds using 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: In industrial settings, the synthesis of 1,3-dioxanes, including this compound, often involves the use of ethyl orthoformate and a catalytic amount of NBS (N-Bromosuccinimide) via an in situ acetal exchange process . This method is efficient and tolerates acid-sensitive groups.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxy-2-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like KMnO4 and OsO4.
Reduction: Reduction can be achieved using reagents such as LiAlH4 and NaBH4.
Substitution: It can undergo nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution.
Reduction: LiAlH4 in dry ether.
Substitution: RMgX in anhydrous conditions.
Major Products:
Oxidation: Formation of lactones or related cleavage products.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxanes.
Applications De Recherche Scientifique
5-Methoxy-2-propyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May be used in the development of pharmaceuticals that require stable protecting groups.
Industry: Utilized in the production of fine chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-propyl-1,3-dioxane involves its ability to form stable cyclic structures that protect reactive functional groups during chemical reactions. The methoxy and propyl groups provide steric hindrance, enhancing the stability of the compound. The molecular targets and pathways involved include the protection of carbonyl groups from nucleophilic attack and oxidation .
Comparaison Avec Des Composés Similaires
1,3-Dioxane: A simpler analog without the methoxy and propyl groups.
1,3-Dioxolane: A related compound with a five-membered ring structure.
2-Methoxy-1,3-dioxolane: Another methoxy-substituted dioxane derivative.
Uniqueness: 5-Methoxy-2-propyl-1,3-dioxane is unique due to the presence of both methoxy and propyl groups, which provide enhanced stability and specific reactivity compared to its analogs. This makes it particularly useful in applications requiring robust protecting groups.
Propriétés
Formule moléculaire |
C8H16O3 |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
5-methoxy-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O3/c1-3-4-8-10-5-7(9-2)6-11-8/h7-8H,3-6H2,1-2H3 |
Clé InChI |
PJSHYFLHDBGCGY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1OCC(CO1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


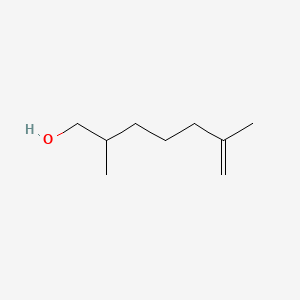
![sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B13829310.png)
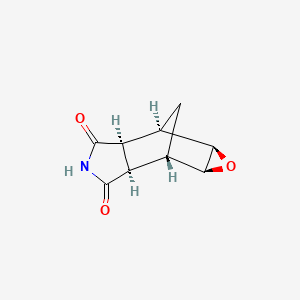
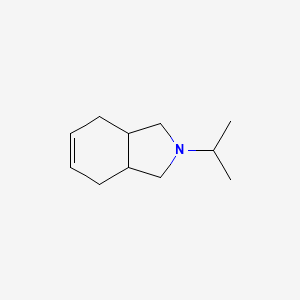
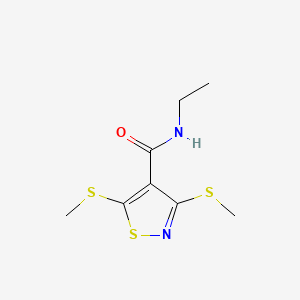
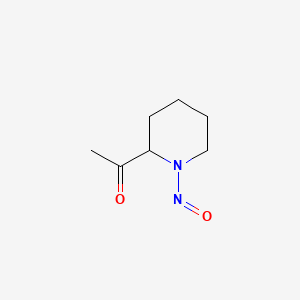

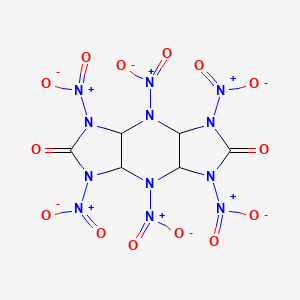
![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
